Home > Products > Screening Compounds P132007 > beta-Galactosyl-C18-ceramide
beta-Galactosyl-C18-ceramide -

beta-Galactosyl-C18-ceramide

Catalog Number: EVT-13967893
CAS Number:
Molecular Formula: C42H81NO8
Molecular Weight: 728.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Galactosyl-C18-ceramide is a specific type of glycosphingolipid, categorized as a galactosylceramide. This compound consists of a ceramide backbone linked to a galactose sugar, playing significant roles in various biological processes such as nerve cell regulation, protein kinase C activities, and hormone receptor functions. It is particularly important in the central and peripheral nervous systems, where it is abundantly present in the myelin sheath, contributing to cellular signaling and membrane integrity .

Source and Classification
Beta-Galactosyl-C18-ceramide is synthesized enzymatically by beta-Galactosylceramide synthase (UGT8A), which catalyzes the transfer of galactose to ceramide. This classification places it within the broader category of glycosphingolipids, which are further divided into phosphosphingolipids and glycosphingolipids based on their polar headgroups .

Synthesis Analysis

Methods and Technical Details
The synthesis of beta-Galactosyl-C18-ceramide typically involves the following steps:

  1. Enzymatic Synthesis: The primary method for synthesizing beta-Galactosyl-C18-ceramide is through the action of beta-Galactosylceramide synthase. This enzyme facilitates the transfer of galactose from a donor substrate to ceramide, forming the glycosphingolipid.
  2. Industrial Production: For large-scale production, recombinant enzymes may be used. The process includes the extraction and purification of beta-Galactosyl-C18-ceramide using techniques such as chromatography to ensure high purity and yield.
  3. Chemical Reactions: The compound can undergo various reactions including oxidation, reduction, and substitution, which can modify its biological activity and properties. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Molecular Structure Analysis

Structure and Data
Beta-Galactosyl-C18-ceramide has a molecular formula of C42H81NO8C_{42}H_{81}NO_8 with a molecular weight of approximately 728.1 g/mol. Its structure features a ceramide backbone with a galactose moiety attached via an ether linkage to sphingosine . The IUPAC name for this compound is:

N E 2S 3R 3 hydroxy 1 2R 5R 3 4 5 trihydroxy 6 hydroxymethyl oxan 2 yl oxyoctadec 4 en 2 yl octadecanamide\text{N E 2S 3R 3 hydroxy 1 2R 5R 3 4 5 trihydroxy 6 hydroxymethyl oxan 2 yl oxyoctadec 4 en 2 yl octadecanamide}
Chemical Reactions Analysis

Reactions and Technical Details
Beta-Galactosyl-C18-ceramide can participate in several types of chemical reactions:

  1. Oxidation: This can affect the ceramide backbone, potentially altering its biological function.
  2. Reduction: Reduction reactions can modify functional groups on the ceramide structure.
  3. Substitution: Specific atoms or groups within the molecule can be replaced through substitution reactions, leading to various derivatives.

The conditions for these reactions generally involve controlled temperatures and pH levels to optimize yields and minimize side reactions.

Mechanism of Action

The mechanism of action for beta-Galactosyl-C18-ceramide involves its interaction with various molecular targets within cells:

  1. Cellular Signaling Modulation: It plays a role in modulating key signaling pathways such as the phosphoinositide 3-kinase/AKT pathway.
  2. Induction of Autophagy: Beta-Galactosyl-C18-ceramide has been shown to induce autophagy through mechanisms involving mitochondrial cleavage and subsequent cellular responses .

This compound's ability to interact with multiple cellular pathways underscores its importance in both physiological and pathological contexts.

Physical and Chemical Properties Analysis

Physical Properties
Beta-Galactosyl-C18-ceramide is characterized by its hydrophobic nature due to its long fatty acid chain, while the galactose moiety provides hydrophilic properties that facilitate its role in cellular membranes.

Chemical Properties
The compound is stable under typical laboratory conditions but should be stored at -20°C to maintain integrity over time . Its hygroscopic nature means it can absorb moisture from the air, which should be considered during storage.

Relevant Data

  • Molecular Weight: 728.1 g/mol
  • Molecular Formula: C42H81NO8C_{42}H_{81}NO_8
  • CAS Number: 36271-49-5
Applications

Beta-Galactosyl-C18-ceramide has numerous scientific applications:

  1. Biological Research: It is extensively studied for its roles in cell signaling and membrane dynamics.
  2. Medical Research: Investigated for potential therapeutic applications in diseases such as sphingolipidosis, diabetes, and chronic kidney diseases due to its biological activities .
  3. Industrial Applications: Used in formulations targeting skin health due to its effects on keratinocyte differentiation and lipid metabolism .
Biosynthesis Pathways and Enzymatic Regulation

Role of UDP-Galactose: Ceramide Galactosyltransferase (UGT8) in β-Galactosyl-C18-ceramide Synthesis

UDP-galactose:ceramide galactosyltransferase (UGT8, also termed CGT; EC 2.4.1.45) is the sole enzyme responsible for catalyzing the transfer of galactose from UDP-galactose to ceramide, forming β-galactosylceramide (GalCer). This reaction is specific to the β-anomeric configuration, yielding β-Galactosyl-C18-ceramide when C18-fatty-acid-containing ceramide acts as the acceptor substrate [10]. UGT8 exhibits a strong preference for ceramides containing 2-hydroxy fatty acids (HFAs), which are abundant in myelin lipids, though it also accepts non-hydroxylated fatty acids (NFAs) like C18 [7] [10]. The enzyme's KM for C18-ceramide is ~5–10 µM, reflecting high catalytic efficiency for this substrate [10].

UGT8 is a type I transmembrane protein localized to the endoplasmic reticulum (ER) lumen. Its catalytic domain faces the ER lumen, necessitating ceramide translocation into this compartment for galactosylation. UGT8 contains an ER-retention motif (KKXX) in its cytosolic tail, ensuring its residence in the ER and preventing Golgi trafficking [10]. Genetic ablation of UGT8 in mice eliminates all GalCer synthesis, confirming its non-redundant role and leading to severe myelin instability and spermatogenesis defects [10].

Table 1: Key Enzymatic Features of UGT8

PropertyDetail
Gene SymbolUGT8
Reaction CatalyzedUDP-Galactose + Ceramide → β-Galactosylceramide + UDP
Substrate PreferenceC18-ceramide (with 2-hydroxy > non-hydroxy fatty acids)
Cellular LocalizationEndoplasmic reticulum (lumenal)
TopologyType I transmembrane protein with catalytic domain in ER lumen
Biological Impact of KnockoutMyelin dysfunction, impaired spermatogenesis

Subcellular Compartmentalization of Synthesis: ER Luminal vs. Golgi-Mediated Pathways

The synthesis of β-Galactosyl-C18-ceramide occurs exclusively in the lumen of the endoplasmic reticulum (ER), a unique feature distinguishing it from glucosylceramide (GlcCer) biosynthesis, which occurs on the cytosolic face of the cis-Golgi [3] [6] [10]. This compartmentalization dictates divergent metabolic fates:

  • GalCer Pathway: After UGT8 synthesizes β-Galactosyl-C18-ceramide in the ER lumen, the product traffics to the Golgi via vesicular transport. Here, it serves as a precursor for sulfatide (via sulfation) or gala-series glycosphingolipids (e.g., GM4) [10].
  • GlcCer Pathway: Glucosylceramide synthase (GCS; UGCG) cytosolically generates GlcCer in the cis-Golgi. GlcCer then flips to the luminal leaflet (via transporters like FAPP2) to serve as the precursor for >90% of complex glycosphingolipids (e.g., gangliosides) [3] [6].

This spatial segregation ensures metabolic channeling:

"GalCer synthesis is topologically isolated in the ER lumen, restricting its metabolic output to sulfatide and gala-series lipids, while GlcCer dominates ganglio-/neolacto-series lipid production in the Golgi" [10].

ER localization also subjects UGT8 to ER-associated degradation (ERAD) regulated by sigma-1 receptor chaperones, modulating enzyme stability and activity [10].

Influence of Ceramide Synthase Isoforms on Fatty Acid Chain Specificity

The fatty acid composition of β-Galactosyl-C18-ceramide is determined upstream by ceramide synthase (CerS) isoforms, which catalyze N-acylation of sphingoid bases. Six mammalian CerS isoforms (CerS1–6) exhibit distinct fatty acyl-CoA preferences:

  • CerS1: Prefers C18-CoA (generating C18-ceramide)
  • CerS4: Prefers C18–C22-CoA
  • CerS5/6: Prefer C14–C16-CoA [3] [10]

Thus, β-Galactosyl-C18-ceramide synthesis depends on CerS1/CerS4 activity to generate its C18-ceramide precursor. Knockout studies confirm that CerS1 deficiency depletes C18-ceramide and its derivatives in the brain, impairing myelin stability [10]. UGT8 further selects for ceramides with α-hydroxylated C18 chains, enhancing kinetic efficiency by 2–3 fold compared to non-hydroxy variants [7] [10].

Table 2: Ceramide Synthase Specificity in C18-Ceramide Production

Ceramide SynthasePreferred Acyl-CoA Chain LengthMajor Tissue Expression
CerS1C18Brain, muscle
CerS2C20–C24Liver, kidney
CerS4C18–C22Ubiquitous
CerS5/6C14–C16Skin, intestine

Regulatory Crosstalk Between β-Galactosylceramide and Glucosylceramide Biosynthetic Networks

β-Galactosylceramide and glucosylceramide pathways compete for the ceramide pool but are segregated by subcellular compartmentalization and transcriptional regulation:1. Substrate Competition:- Ceramide in the ER lumen is preferentially galactosylated by UGT8.- Cytosolic ceramide is glucosylated by GCS (UGCG) [3] [10].Overexpression of GCS depletes ceramide available for GalCer synthesis, reducing sulfatide levels by >40% in oligodendrocytes [10].

  • Transcriptional Regulation:
  • The UGT8 promoter contains a CRE element (-697/-690) and GC-box (-267/-259). CREB/ATF1 binding to CRE drives cell-type-specific expression in oligodendrocytes and breast cancer cells, while Sp1/Sp3 binds the GC-box constitutively [5] [8].
  • UGT8 transcription is suppressed in epithelial-like cells but hyperactivated in mesenchymal-like cancer cells (e.g., MDA-MB-231), correlating with metastasis [8].
  • Pathway-Specific Lipid Products:
  • GalCer-derived sulfatide inhibits oligodendrocyte differentiation, while GlcCer-derived GM3 promotes neuronal signaling [3] [10].
  • In cancer, UGT8 upregulation increases β-Galactosyl-C18-ceramide, enhancing metastatic adhesion and lung colonization [8].

Table 3: Contrasting Features of GalCer vs. GlcCer Biosynthesis

Featureβ-Galactosylceramide (GalCer)Glucosylceramide (GlcCer)
Key EnzymeUGT8 (ER lumen)GCS/UGCG (Golgi cytosolic face)
Initial SugarGalactoseGlucose
CompartmentER lumencis-Golgi cytosol
Major Product SeriesGala-series, sulfatideGanglio-, globo-, lacto-series
Transcriptional RegulatorsCREB/ATF1, Sp1/Sp3SP1, AP-1
Metabolic FateMyelin, spermatogenesisEpithelial barriers, signaling

Compound Names Mentioned:

  • β-Galactosyl-C18-ceramide
  • Ceramide
  • UDP-galactose
  • Galactosylceramide (GalCer)
  • Glucosylceramide (GlcCer)
  • Sulfatide
  • Lactosylceramide (LacCer)
  • GM3
  • GM4
  • Galactosylalkylacylglycerol (GalEAG)

Properties

Product Name

beta-Galactosyl-C18-ceramide

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide

Molecular Formula

C42H81NO8

Molecular Weight

728.1 g/mol

InChI

InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37?,39-,40?,41?,42+/m0/s1

InChI Key

YMYQEDCYNANIPI-FDQSDATMSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@H](C(O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.